Kri paste
Description
Properties
CAS No. |
11132-72-2 |
|---|---|
Molecular Formula |
C16H34O4S2 |
Synonyms |
Kri paste |
Origin of Product |
United States |
Precursor Chemistry and Synthesis Pathways of Constituent Components
Synthetic Methodologies for Iodoform (B1672029) Derivatives
Iodoform (triiodomethane, CHI₃) is a pale yellow, crystalline organoiodine compound. wikipedia.org Its synthesis is primarily achieved through the haloform reaction, a method that has been well-established since its discovery in 1822. testbook.com The reaction is effective for producing iodoform from specific types of organic compounds, namely methyl ketones (compounds with a CH₃CO- group), acetaldehyde, ethanol, and certain secondary alcohols that can be oxidized to methyl ketones. wikipedia.orgsavemyexams.comsavemyexams.com
Halogenation Reactions and Mechanism
The core of iodoform synthesis is the haloform reaction, which proceeds under basic conditions. libretexts.org The mechanism involves a base-promoted α-halogenation of a carbonyl compound. pressbooks.pub
The reaction mechanism unfolds in several key steps:
Enolate Formation : A hydroxide (B78521) ion (or another base) removes an acidic alpha-hydrogen from the methyl group adjacent to the carbonyl, forming an enolate ion. testbook.com
Iodination : The enolate anion attacks a molecule of iodine (I₂), resulting in the substitution of one hydrogen atom with an iodine atom. testbook.com This step is repeated two more times. The presence of the electron-withdrawing iodine atom on the α-carbon increases the acidity of the remaining hydrogens on that carbon, making each successive halogenation more rapid than the last. libretexts.orgpressbooks.pub This leads to the formation of a triiodo ketone intermediate (R-CO-CI₃).
Nucleophilic Attack and Cleavage : A hydroxide ion performs a nucleophilic attack on the carbonyl carbon of the triiodo ketone. libretexts.org This step leads to the reformation of the carbonyl group and the departure of the triiodomethyl anion (:CI₃⁻), which is a good leaving group due to the stabilizing effect of the three iodine atoms. libretexts.org
Protonation : The triiodomethyl anion is a sufficiently strong base to abstract a proton from the newly formed carboxylic acid (or from the solvent), resulting in the formation of iodoform (CHI₃), which precipitates as a yellow solid. libretexts.orgpressbooks.pub The other product is the salt of a carboxylic acid. numberanalytics.com
Optimization of Reaction Conditions for Yield and Purity
The efficiency and yield of the iodoform reaction are influenced by several critical parameters. Optimizing these conditions is essential for maximizing the production of high-purity iodoform, particularly in industrial settings. numberanalytics.comnumberanalytics.com
Key factors for optimization include:
Reactant Concentration : Higher concentrations of reactants generally increase the reaction rate. numberanalytics.com However, studies have shown that the concentration of the substrate can significantly impact the final yield. For instance, in the conversion of levulinic acid to succinic acid via a modified iodoform reaction, a 0.2 M stock solution of the starting material provided a higher yield (95%) compared to a more concentrated 2.2 M solution (65% yield). researchgate.netnih.gov
Reagent Ratios : The use of an excess of both iodine and the base is a common strategy to drive the reaction to completion and maximize product formation. numberanalytics.comnumberanalytics.com
Temperature Control : The iodoform reaction is exothermic, necessitating careful temperature management to prevent overheating, which could lead to the formation of unwanted by-products. numberanalytics.com
Solvent and Additives : The choice of solvent is crucial, with aqueous or aqueous-alcoholic solutions being preferred for achieving optimal yields. numberanalytics.com The presence and quantity of water can also be a critical factor in reaction efficiency. researchgate.netnih.gov
Process Control : For industrial-scale production, efficient mixing and agitation are vital to ensure uniform reaction conditions. numberanalytics.com The choice between batch or continuous reactor designs, such as a continuous stirred-tank reactor (CSTR), can also affect efficiency and consistency. numberanalytics.com
| Entry | Substrate Concentration | Equivalents of H₂O | Yield (%) | Reference |
| 1 | 0.05 M | 1 | 82 | researchgate.net |
| 2 | 0.05 M | 5 | 92 | researchgate.net |
| 3 | 0.05 M | 10 | 95 | researchgate.net |
| 4 | 0.2 M | 10 | 95 | researchgate.netnih.gov |
| 5 | 2.2 M | 10 | 65 | researchgate.netnih.gov |
Table 1: Research findings on the optimization of a modified iodoform reaction for the conversion of levulinic acid, highlighting the impact of substrate concentration and water content on product yield. The reaction was performed with I₂ (3 eq.) and t-BuOK (9 eq.) in t-BuOH.
Production Techniques for Camphor (B46023) and Related Terpenoids
Camphor (C₁₀H₁₆O) is a bicyclic monoterpenoid ketone known for its distinctive pungent aroma. numberanalytics.comatamanchemicals.com It exists as two optical isomers, with (+)-camphor being the more abundant in nature. atamanchemicals.com Its production can be achieved through extraction from natural sources, chemical synthesis, or bio-inspired routes.
Bio-inspired Synthesis Routes
Bio-inspired synthesis aims to mimic nature's enzymatic pathways for creating complex molecules like terpenes. In plants, all terpenoids originate from the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are produced via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. tandfonline.com
Modern synthetic strategies often adopt a "two-phase" approach inspired by biosynthesis: a "cyclase phase" to construct the core carbon skeleton, followed by an "oxidase phase" for functionalization. nih.gov While total synthesis of camphor itself was a landmark achievement in 1903, recent bio-inspired research focuses on creating complex, related terpenes. nih.govrsc.org For example, a recent synthesis of the sesquiterpene daphnepapytone A began with (R)-carvone, a naturally occurring terpenoid, and employed a biomimetic photocycloaddition to form a key structural feature. nih.govrsc.org Other work focuses on using naturally sourced terpenes as starting materials for new polymers; one such process begins with the reduction of camphor, extracted from the Artemisia arborescens plant, into isoborneol (B83184) and borneol as a precursor for a methacrylic monomer. mdpi.com
Industrial-Scale Manufacturing Processes
On an industrial scale, camphor is produced through both natural extraction and chemical synthesis.
Natural Extraction : The traditional method involves steam distillation of wood and bark from the camphor tree, Cinnamomum camphora. numberanalytics.comosum.com This process releases camphor oil, which is then crystallized to obtain the pure compound. numberanalytics.com
Chemical Synthesis : Synthetic production is the more common and cost-effective method for large-scale manufacturing. numberanalytics.comniir.org The primary feedstock for synthetic camphor is alpha-pinene, a major component of turpentine (B1165885) oil, which is a readily available byproduct of the chemical pulping process in the paper industry. atamanchemicals.comosum.com The multi-step synthesis typically proceeds as follows:
Alpha-pinene is converted to camphene, which is then esterified with acetic acid to produce isobornyl acetate (B1210297). atamanchemicals.comosum.com
The isobornyl acetate is hydrolyzed (saponified) to yield the alcohol isoborneol. atamanchemicals.comosum.com
Finally, isoborneol is oxidized to camphor. atamanchemicals.comosum.com This final step often involves dehydrogenation over a catalyst, such as copper. atamanchemicals.com
Para-chlorophenol Synthesis and Derivatives
Para-chlorophenol (4-chlorophenol) is a significant organic chemical intermediate used in the manufacturing of dyes and other chemicals. google.comgoogle.com The primary challenge in its synthesis is achieving high regioselectivity for the para isomer over the ortho isomer during the chlorination of phenol (B47542). google.commdpi.com
Several methods have been developed to produce p-chlorophenol:
Direct Chlorination of Phenol : Reacting phenol directly with chlorine gas or sulfuryl chloride (SO₂Cl₂) is a common approach. However, this typically yields a mixture of 2-chlorophenol (B165306) and 4-chlorophenol (B41353), requiring subsequent separation. google.com Without specialized catalysts, the para/ortho ratio is often low. mdpi.com
Catalytic Chlorination with Sulfuryl Chloride : To improve para-selectivity, various catalysts have been investigated. The use of sulfuryl chloride in the presence of specific sulfur-containing catalysts, such as certain poly(alkylene sulphide)s activated by a Lewis acid (e.g., ferric chloride), has been shown to produce p-chlorophenol with very high regioselectivity and in quantitative yields. mdpi.com
Continuous Tower Chlorination : Another industrial method involves a continuous process where phenol and chlorine are fed into a tower reactor. google.com The resulting mixture of chlorophenols is then separated by reduced pressure distillation to isolate o-chlorophenol, p-chlorophenol, and 2,4-dichlorophenol (B122985). google.com
| Synthesis Method | Chlorinating Agent | Catalyst/Intermediate | Key Feature | Reported Para/Ortho Ratio | Reference |
| Direct Chlorination | Sulfuryl Chloride | None | Simple, but low selectivity | ~3.4 | mdpi.com |
| Zeolite-Catalyzed | Sulfuryl Chloride | L-type zeolite | Improved selectivity over uncatalyzed reaction | 8 | mdpi.com |
| Triphenyl Phosphate Route | Chlorine | Triphenyl phosphate intermediate | High selectivity industrial process | ~8.5 (89.5:10.5) | google.com |
| Polymeric Sulphide Catalysis | Sulfuryl Chloride | Poly(alkylene sulphide) + Lewis Acid | Very high regioselectivity | High (specific value depends on substrate) | mdpi.com |
Table 2: Comparison of selected synthesis methods for p-chlorophenol, highlighting the chlorinating agent, catalyst or intermediate, and reported para/ortho selectivity ratio.
Halogenation of Phenolic Compounds
The synthesis of chlorinated phenols is a significant process, as these compounds are used as disinfectants and preservatives. wikipedia.org The primary method for their production is the electrophilic halogenation of phenol using elemental chlorine or other chlorinating agents. wikipedia.org
The reaction between phenol and chlorine typically yields 2-chlorophenol and 4-chlorophenol as the main initial products. nih.gov This is due to the ortho- and para-directing nature of the hydroxyl group on the phenol ring. Further reaction with a chlorinating agent can lead to the formation of dichlorinated and trichlorinated phenols, such as 2,4-dichlorophenol, 2,6-dichlorophenol (B41786), and subsequently 2,4,6-trichlorophenol. nih.gov
The regioselectivity of the chlorination can be influenced by the choice of chlorinating agent and catalyst. For instance, the use of sulphuryl chloride (SO2Cl2) in the presence of certain sulfur-containing catalysts has been shown to favor the formation of the para-substituted product, 4-chlorophenol. mdpi.com One patented process utilizes a mixed catalyst system—comprising a sulfide (B99878) (like diphenyl sulfide or dimethyl sulfide), an acid (acetic acid or toluenesulfonic acid), and a Lewis acid (aluminum trichloride (B1173362) or ferric trichloride)—with sulfuryl chloride to achieve high yields of specific isomers. google.com This method can produce a monochlorophenol mixture with a p-chlorophenol content greater than 83% and a dichlorophenol mixture where 2,4-dichlorophenol content exceeds 98%. google.com
Below is a table summarizing the effect of different catalysts on the chlorination of phenol.
| Catalyst System | Chlorinating Agent | Key Products | Reported Selectivity/Yield |
| Sulfur-containing catalysts (e.g., dialkyl sulfides, dithiaalkanes) with AlCl3 | SO2Cl2 | 4-chlorophenol | High para-selectivity. mdpi.com |
| Polymeric quaternary ammonium (B1175870) tribromides | N/A (Brominating Agent) | para-bromophenols | Highly selective for para-isomers. mdpi.com |
| Mixed catalyst (e.g., diphenyl sulfide, acetic acid, AlCl3) | SO2Cl2 | p-chlorophenol, 2,4-dichlorophenol | >83% p-chlorophenol in monochlorinated mix; >98% 2,4-dichlorophenol in dichlorinated mix. google.com |
| L-type zeolite (partially cation-exchanged) | SO2Cl2 | 4-chlorophenol | 85% yield with a para/ortho ratio of 8. mdpi.com |
Purification and Stabilization Strategies
After synthesis, the resulting mixture of chlorophenol isomers requires purification to isolate the desired product. Common purification techniques for these compounds include:
Fractional Distillation: This method is often used to separate isomers with different boiling points.
Melt Crystallization: A technique where the crude product is melted and then slowly cooled to allow for the crystallization of the desired isomer, leaving impurities in the molten phase. google.com
Chromatography: Techniques like gas chromatography can be used for the separation and analysis of chlorophenol mixtures.
The stability of chlorophenols is a key consideration. While generally stable, they can be degraded through various methods, which is particularly relevant for environmental remediation. For instance, laccase enzymes from white-rot fungi have been shown to degrade chlorophenols like 2,6-dichlorophenol and 2,3,6-trichlorophenol. nih.govmdpi.com Photocatalytic degradation using copper-doped titanium dioxide under visible light is another advanced method for their removal from wastewater. researchgate.net For storage and handling, chlorophenols are typically kept in cool, dry, and well-ventilated areas away from incompatible substances.
Menthol (B31143) Production and Stereoselective Synthesis
Menthol, a monoterpenoid organic compound, has eight possible stereoisomers due to its three chiral centers. google.com The most common and commercially valuable isomer is l-menthol (B7771125), also known as (-)-menthol, which has a (1R,2S,5R) configuration. atamanchemicals.comnih.gov This isomer is responsible for the characteristic cooling sensation and minty aroma. nih.gov
Natural menthol is primarily obtained from mint oils, such as those from Mentha arvensis, through a process of freezing and filtration. wikipedia.org However, due to demand, various synthetic routes have been developed.
Chiral Synthesis Approaches
Achieving high stereoselectivity for the desired l-menthol isomer is the primary challenge in its synthesis. Several commercial processes have been established:
The Haarmann-Reimer (Symrise) Process : This process starts with m-cresol, which is alkylated to produce thymol (B1683141). Catalytic hydrogenation of thymol yields a mixture of menthol isomers. libretexts.org A key step in this process is the resolution of the racemic mixture through the crystallization of menthyl benzoate (B1203000) esters, which allows for the separation of l-menthol. libretexts.org
The Takasago Process : This highly efficient asymmetric synthesis was developed by Ryōji Noyori, who received the Nobel Prize in Chemistry in 2001 for this work. zhishangchem.com The process begins with myrcene, which is converted to an allylic amine. This amine then undergoes asymmetric isomerization using a BINAP-rhodium complex as a catalyst to produce enantiomerically pure R-citronellal. wikipedia.org The R-citronellal is then cyclized to isopulegol, which is subsequently hydrogenated to yield pure l-menthol. wikipedia.org
Synthesis from Pulegone (B1678340) : Another approach uses (+)-pulegone as a starting material. libretexts.org Catalytic hydrogenation of (+)-pulegone can produce a mixture of (-)-menthone (B42992) and (+)-isomenthone. The subsequent reduction of the carbonyl group, often with a dissolving metal reduction, can favor the formation of l-menthol. libretexts.org A patented method describes the catalytic hydrogenation of dextrorotatory pulegone using a chiral rhodium catalyst to generate levorotatory menthone, followed by hydrogenation with a chiral ruthenium catalyst to synthesize levorotatory menthol with high yield and enantiomeric excess. google.com
| Synthesis Process | Starting Material | Key Steps | Catalyst/Reagent |
| Haarmann-Reimer (Symrise) | m-Cresol | Alkylation to thymol, hydrogenation, resolution of menthyl benzoate esters. libretexts.org | Hydrogenation catalysts, resolving agents. |
| Takasago | Myrcene | Asymmetric isomerization of an allylic amine, cyclization, hydrogenation. wikipedia.org | BINAP-rhodium complex, zinc bromide, hydrogenation catalyst. wikipedia.org |
| From Pulegone | (+)-Pulegone | Catalytic hydrogenation to menthones, stereoselective reduction. google.comlibretexts.org | Chiral rhodium and ruthenium catalysts. google.com |
Isolation and Characterization of Isomers
The various isomers of menthol (menthol, isomenthol, neomenthol, and neoisomenthol) possess distinct physical and sensory properties. nih.gov The characterization and separation of these isomers are crucial for quality control.
Isolation Methods:
Fractional Distillation: Used to separate racemic menthol from other isomers. wikipedia.org
Crystallization: Natural l-menthol is isolated from peppermint oil by freezing the oil and separating the resulting crystals by filtration. wikipedia.org Selective crystallization is also a key part of the Haarmann-Reimer process. libretexts.org
Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are instrumental in the separation and analysis of menthol isomers. nih.gov Chiral capillary columns are specifically used in GC to separate enantiomers like d-menthol and l-menthol. oup.com A tandem arrangement of two different chiral GC columns has been shown to effectively separate all eight menthol enantiomers. nih.gov
Characterization Techniques:
Thin-Layer Chromatography (TLC): Used for the initial identification of menthol in comparison to a standard, often visualized as a purple zone with a specific retention factor (Rf) value. nih.gov
Spectroscopic Methods: Techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to determine the chemical structure and confirm the identity of the isolated isomers.
Polarimetry: Measures the optical rotation of the isomers, which is a key characteristic. For example, l-menthol is levorotatory, exhibiting a specific rotation between -49 and -50 degrees. google.com
Advanced Analytical Techniques for Structural Elucidation and Component Quantification in Complex Pastes
Spectroscopic Methods for Multi-Component Systems
Spectroscopic techniques are indispensable for obtaining structural information and for the qualitative and quantitative analysis of the components within a complex matrix like Kri paste. These methods rely on the interaction of electromagnetic radiation with the material to provide a unique chemical fingerprint.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mixture Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of the individual components in a mixture. nih.govresearchgate.net For a complex formulation like this compound, ¹H and ¹³C NMR would be instrumental in identifying and quantifying the active ingredients. tandfonline.com The signal area in an NMR spectrum is directly proportional to the number of nuclei, allowing for precise quantification without the need for identical standard compounds, a method known as quantitative NMR (qNMR). tandfonline.commdpi.com
In analyzing this compound, specific protons and carbons of iodoform (B1672029), camphor (B46023), para-chlorophenol, and menthol (B31143) would exhibit characteristic chemical shifts in the NMR spectrum. For instance, the aromatic protons of para-chlorophenol would appear in the downfield region (typically 6.5-8.0 ppm in ¹H NMR), while the methyl protons of camphor and menthol would be found in the upfield region (around 0.8-1.5 ppm). Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to resolve overlapping signals and confirm the connectivity of atoms within each molecule, thus verifying the structure of each component within the paste.
Table 1: Representative ¹H NMR Chemical Shifts for this compound Components
| Compound | Functional Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Iodoform (CHI₃) | Methine proton | ~5.0 |
| Para-chlorophenol | Aromatic protons | 6.8 - 7.3 |
| Phenolic hydroxyl proton | 5.0 - 6.0 | |
| Camphor | Methyl protons | 0.8 - 1.0 |
| Methylene/Methine protons | 1.5 - 2.5 | |
| Menthol | Methyl protons | 0.7 - 1.0 |
| Methine proton (adjacent to OH) | 3.4 - 4.0 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
High-Resolution Mass Spectrometry (HRMS) for Trace Component Identification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the accurate mass determination of molecules, enabling the identification of trace components and impurities in a sample. iaea.orgslideshare.net Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) can provide the elemental composition of the components of this compound. frontiersin.orguvic.ca This is particularly useful for confirming the identity of the main ingredients and for detecting any potential degradation products or contaminants.
For this compound, HRMS would be able to distinguish between its components based on their precise mass-to-charge (m/z) ratios. For example, para-chlorophenol would be identified by its characteristic isotopic pattern due to the presence of chlorine. The high accuracy of HRMS allows for the differentiation of compounds with the same nominal mass but different elemental formulas, which is crucial in the analysis of complex pharmaceutical and dental materials. drawellanalytical.comresearcher.life
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of a sample by probing the vibrational modes of its chemical bonds. mdpi.comresearchgate.netnih.gov These techniques are complementary and can be used to identify the functional groups present in the components of this compound. mdpi.comksu.edu.sa FTIR is particularly sensitive to polar functional groups like the hydroxyl (-OH) group in para-chlorophenol and menthol, and the carbonyl (C=O) group in camphor. encyclopedia.pubresearchgate.net Raman spectroscopy, on the other hand, is well-suited for analyzing non-polar bonds and symmetric vibrations, and can be used to analyze samples in aqueous environments. mdpi.comnumberanalytics.com
Table 2: Key Vibrational Frequencies for this compound Components
| Compound | Functional Group | FTIR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |
|---|---|---|---|
| Iodoform | C-I stretch | 500 - 600 | 100 - 200 |
| Para-chlorophenol | O-H stretch (phenol) | 3200 - 3600 | 3200 - 3600 |
| C-Cl stretch | 700 - 800 | 700 - 800 | |
| Aromatic C=C stretch | 1400 - 1600 | 1400 - 1600 | |
| Camphor | C=O stretch (ketone) | 1730 - 1750 | 1730 - 1750 |
| Menthol | O-H stretch (alcohol) | 3200 - 3600 | 3200 - 3600 |
Note: Wavenumbers are approximate and can be influenced by the physical state and intermolecular interactions.
Chromatographic Separations for Complex Formulations
Chromatographic techniques are essential for separating the individual components of a complex mixture prior to their identification and quantification. For a material like this compound, a combination of gas and liquid chromatography is necessary to analyze both its volatile and non-volatile constituents.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Constituents
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. thermofisher.com In the context of this compound, camphor and menthol are the most volatile components and are ideally suited for GC-MS analysis. deepdyve.comnih.gov The sample would be introduced into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their definitive identification. scielo.org.mxresearchgate.net
Headspace solid-phase microextraction (HS-SPME) can be employed as a sample preparation technique to extract the volatile components from the paste matrix before GC-MS analysis. researchgate.net Quantification can be achieved by creating calibration curves with standards of camphor and menthol. nih.gov This method would provide precise quantification of these active ingredients in the this compound formulation.
Table 3: Expected GC-MS Data for Volatile Components of this compound
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
|---|---|---|
| Menthol | Lower | 71, 81, 95, 123, 138 |
| Camphor | Higher | 95, 108, 152 |
| Para-chlorophenol | Variable | 128, 93, 65 |
Note: Retention times are relative and depend on the specific GC column and conditions used. Mass fragments are characteristic ions used for identification.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Components
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify the non-volatile or thermally unstable components in a mixture. uantwerpen.betandfonline.commdpi.com For this compound, HPLC would be particularly useful for the analysis of the less volatile components like para-chlorophenol and potentially iodoform, as well as for the quantification of camphor and menthol if derivatization is not desired. mdpi.comresearchcommons.orgnih.govnih.govunirioja.es
A reversed-phase HPLC method, likely with a C18 column, would be developed. mdpi.comresearchcommons.org The components would be separated based on their differential partitioning between the mobile phase and the stationary phase. A Diode-Array Detector (DAD) or a UV-Vis detector could be used for detection and quantification, as the aromatic ring in para-chlorophenol and the carbonyl group in camphor absorb UV light. mdpi.com For components without a strong chromophore, a Refractive Index (RI) detector could be employed. researchcommons.org Coupling HPLC with mass spectrometry (HPLC-MS) would provide even greater specificity and sensitivity for identification and quantification. mdpi.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Iodoform |
| Camphor |
| Para-chlorophenol |
| Menthol |
| Carbon Dioxide |
| Helium |
Hyphenated Techniques for Comprehensive Profiling
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for resolving the complex mixture of organic and inorganic components within this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile organic compounds. In the analysis of this compound, GC-MS can be employed to separate and identify various organic constituents based on their mass-to-charge ratio and fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another critical hyphenated technique, particularly suited for the analysis of non-volatile and thermally labile compounds that are not amenable to GC-MS. This technique allows for the separation of components in the liquid phase followed by their mass analysis, providing detailed molecular weight information and structural data.
Diffraction Techniques for Crystalline and Amorphous Phases
Diffraction techniques are fundamental in determining the crystalline structure of materials. They provide invaluable information on the arrangement of atoms within the crystalline components of this compound.
X-ray Diffraction (XRD) for Crystalline Component Identification
X-ray Diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material. By bombarding the sample with X-rays and analyzing the diffraction pattern produced, the crystalline structure of the components can be determined. In the context of this compound, which is a root canal filling material, XRD analysis has been instrumental in identifying its primary crystalline components. Studies have confirmed the presence of zinc oxide and iodoform as the main crystalline phases. The technique also allows for the quantification of these phases and the assessment of their crystallinity.
A comparative analysis of this compound with other zinc oxide and iodoform-based pastes has been conducted using XRD, revealing similarities in their crystalline composition. The presence of iodoform is clearly indicated by its characteristic diffraction peaks.
Microscopic and Imaging Techniques for Morphological and Elemental Distribution Analysis
Microscopic techniques offer direct visualization of the material's surface topography, microstructure, and the spatial distribution of its elemental components.
Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX)
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface, revealing detailed morphological features. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it becomes a powerful tool for elemental analysis. The electron beam of the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDX detector analyzes these X-rays to identify the elements present and their relative abundance.
In the analysis of this compound, SEM-EDX has been used to visualize the paste's microstructure and to map the distribution of its key elements. Elemental analysis consistently identifies the presence of zinc (Zn), oxygen (O), and iodine (I), corresponding to its main components, zinc oxide and iodoform. This technique provides direct evidence of the colocalization of these elements within the paste's matrix.
The following table summarizes the elemental composition of this compound as determined by EDX analysis:
| Element | Symbol | Presence Confirmed |
| Zinc | Zn | Yes |
| Oxygen | O | Yes |
| Iodine | I | Yes |
Transmission Electron Microscopy (TEM) for Microstructural Characterization
Transmission Electron Microscopy (TEM) offers even higher resolution imaging than SEM, allowing for the characterization of a material's internal microstructure at the nanoscale. By passing a beam of electrons through an ultra-thin section of the sample, TEM can reveal details about crystal structure, defects, and the morphology of individual particles. For this compound, TEM analysis can provide deeper insights into the size and shape of the zinc oxide and iodoform nanocrystals, as well as their dispersion within the paste's matrix.
Theoretical and Computational Chemistry of Multi Component Paste Systems
Molecular Dynamics Simulations of Intermolecular Interactions within the Paste Matrix
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of the Kri paste matrix. The primary forces governing the interactions between the constituent molecules—Iodoform (B1672029), Parachlorophenol, Camphor (B46023), and Menthol (B31143)—are non-covalent, including hydrogen bonds, halogen bonds, and van der Waals forces.
The Parachlorophenol and Menthol molecules both contain hydroxyl (-OH) groups, making them capable of acting as hydrogen bond donors and acceptors. This can lead to the formation of a transient, three-dimensional hydrogen-bonded network, which would be a major contributor to the paste's high viscosity and cohesive nature. Camphor, a ketone, can act as a hydrogen bond acceptor. Iodoform, with its three iodine atoms, can participate in halogen bonding, a specific type of non-covalent interaction where a halogen atom acts as an electrophilic species. These varied and competing interactions create a complex energetic landscape that dictates the microscopic structure and dynamics of the paste.
In the this compound formulation, a clear distinction between solvent and solute is ambiguous. Instead, it can be viewed as a concentrated mixture where the lower melting point components (Camphor, Menthol, Parachlorophenol) form a viscous matrix in which the solid Iodoform is dispersed. MD simulations can model the local environment, or "solvation shell," around each molecule type. For instance, simulations could reveal the preferential association of the polar hydroxyl groups of Menthol and Parachlorophenol, or the arrangement of Camphor molecules around the bulky Iodoform.
By calculating the radial distribution functions (RDFs) between different molecular species, MD simulations can quantify the probability of finding one molecule at a certain distance from another. Peaks in the RDF indicate preferred interaction distances and structured local ordering. Furthermore, the potential of mean force (PMF) can be calculated to understand the thermodynamics of association or dissociation of molecular pairs. These calculations are essential for predicting the miscibility and phase stability of the formulation, highlighting any tendencies towards aggregation or phase separation.
A hypothetical table of intermolecular interaction energies, which could be derived from MD simulations, illustrates the relative strengths of the forces at play.
| Interacting Pair | Predominant Interaction Type | Estimated Interaction Energy (kJ/mol) |
| Parachlorophenol - Menthol | Hydrogen Bonding | -20 to -40 |
| Parachlorophenol - Camphor | Hydrogen Bonding | -15 to -25 |
| Iodoform - Camphor (Oxygen) | Halogen Bonding | -10 to -20 |
| Menthol - Menthol | Hydrogen Bonding | -15 to -30 |
| Iodoform - Iodoform | Van der Waals / Halogen Bonding | -5 to -15 |
| Camphor - Camphor | Van der Waals (Dipole-Dipole) | -5 to -10 |
Note: These are estimated values for illustrative purposes, based on typical energies for these interaction types.
The paste-like consistency of the material is a direct consequence of restricted molecular motion. MD simulations provide a direct route to quantify this by calculating the self-diffusion coefficient for each component. This is typically achieved by tracking the mean squared displacement (MSD) of molecules over time.
| Component | Molecular Weight ( g/mol ) | Key Factors Affecting Diffusion | Predicted Relative Diffusion Coefficient |
| Iodoform | 393.73 | Large size, high mass | Very Low |
| Parachlorophenol | 128.56 | Hydrogen bonding network | Low |
| Camphor | 152.23 | Globular shape, fewer H-bonds | Medium |
| Menthol | 156.27 | Hydrogen bonding network | Low |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov Unlike MD, which treats atoms as classical particles, DFT allows for the detailed analysis of electron distribution, molecular orbitals, and the prediction of chemical reactivity. For the components of this compound, DFT can be used to calculate fundamental properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an important indicator of chemical stability and reactivity. rjpn.org
DFT calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution across a molecule. For Parachlorophenol, the ESP map would show a negative potential (red) around the oxygen and chlorine atoms and a positive potential (blue) around the hydroxyl hydrogen, clearly indicating the sites for electrophilic and nucleophilic attack, respectively. This level of detail is crucial for understanding how the molecules will interact and if any chemical transformations are likely to occur.
While this compound is designed to be a stable formulation, its components have the potential to undergo chemical reactions. For example, phenols can be susceptible to oxidation, and organohalides like Iodoform and Parachlorophenol can undergo dehalogenation reactions. DFT is an invaluable tool for exploring the feasibility of such reactions.
By mapping the potential energy surface of a proposed reaction, DFT can identify the structures of transition states and calculate the activation energy barrier. A high activation energy would imply a slow, likely insignificant reaction at ambient conditions, confirming the stability of the paste. Conversely, a low activation energy might suggest a potential degradation pathway that could affect the material's properties over time. For instance, DFT could be used to model the mechanism of iodine release from Iodoform, a process potentially relevant to its function. Quantum chemical calculations have been successfully used to investigate the mechanisms of iodination and chlorination of aromatic rings, providing a framework for how such reactivity could be modeled for the components of this compound. nih.gov
DFT provides a highly accurate method for predicting various spectroscopic properties, which can then be compared with experimental data for validation. Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Raman spectra can all be calculated. nih.govresearchgate.net
These calculations are particularly useful for understanding the effects of intermolecular interactions on spectra. For example, the formation of a hydrogen bond between the hydroxyl group of Parachlorophenol and the carbonyl oxygen of Camphor would lead to a predictable downfield shift of the hydroxyl proton's signal in the ¹H NMR spectrum and a shift to lower wavenumber for the O-H stretching vibration in the IR spectrum. By comparing the calculated spectra of isolated molecules with those of interacting molecular clusters, one can gain specific insights into the nature of the binding within the paste. Studies have successfully used DFT to differentiate conformers and diastereomers of molecules like menthol based on calculated ¹³C chemical shifts, demonstrating the power of this approach. researchgate.net
| Spectroscopic Parameter | Predicted Effect of H-Bonding (e.g., Phenol-Ketone) |
| ¹H NMR Chemical Shift (OH proton) | Significant downfield shift (increase in ppm) |
| ¹³C NMR Chemical Shift (C=O carbon) | Slight downfield shift (increase in ppm) |
| IR Frequency (O-H stretch) | Shift to lower frequency (cm⁻¹), peak broadening |
| IR Frequency (C=O stretch) | Shift to lower frequency (cm⁻¹) |
Cheminformatics and Data Mining for Formulation Optimization
Cheminformatics and data mining are data-driven approaches that can accelerate the optimization of complex formulations like this compound. These methods leverage statistical analysis and machine learning to build predictive models from large datasets, reducing the need for extensive and time-consuming trial-and-error experimentation. frontiersin.orgnih.gov The application of these techniques in dental materials science is a growing field. mdpi.com
The process begins with the creation of a database containing various formulations of the paste and their corresponding experimentally measured properties (e.g., viscosity, curing time, mechanical strength). Each formulation is described by a set of "descriptors," which can include the concentrations of each component and calculated molecular descriptors (e.g., molecular weight, polarity, HOMO/LUMO energies) for each ingredient.
Using this database, a Quantitative Structure-Property Relationship (QSPR) model can be developed. QSPR models are mathematical equations that correlate the descriptors of the components with the bulk properties of the formulation. Machine learning algorithms, such as artificial neural networks (ANN), random forests, or support vector machines (SVM), are particularly adept at finding complex, non-linear relationships within the data. nih.gov Once a reliable model is trained and validated, it can be used to predict the properties of novel, untested formulations. This in silico screening allows researchers to identify the most promising formulations for further experimental testing, dramatically improving the efficiency of the development process. For example, a model could be built to predict the viscosity of the paste based on the precise ratio of its four main components, guiding the formulation to achieve a desired consistency.
| Input Descriptors | Output Property (Predicted) |
| Concentration of Iodoform | Paste Viscosity (Pa·s) |
| Concentration of Parachlorophenol | Curing Time (hours) |
| Concentration of Camphor | Compressive Strength (MPa) |
| Concentration of Menthol | Long-term Stability Index |
| Molecular Descriptors (e.g., Polarity) | Adhesion to Substrate |
Quantitative Structure-Property Relationships (QSPR) in Paste Design
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of molecules with their macroscopic properties. nih.gov In the context of a multi-component system like this compound, QSPR can be employed to predict critical formulation properties such as rheological behavior, component release kinetics, and physical stability. The fundamental principle is that the properties of the paste are a function of the molecular structures of its individual components and their relative concentrations. neuraldesigner.com
A QSPR model is developed by first calculating a set of molecular descriptors for each component in the formulation. These descriptors are numerical representations of the chemical information and can be categorized as constitutional, topological, geometrical, or quantum-chemical. nih.gov For the components of this compound, these descriptors would capture attributes like molecular weight, polarity, shape, and electronic properties.
The next step involves establishing a mathematical relationship between these descriptors and an experimentally measured property of the paste. For instance, a key property for a dental root canal paste is its viscosity, which affects handling and application. A hypothetical QSPR model for the viscosity of this compound might take the form of a multilinear regression equation:
Viscosity = β₀ + β₁(D₁) + β₂(D₂) + ... + βₙ(Dₙ)
Where:
β₀, β₁, ... βₙ are regression coefficients determined from experimental data.
D₁, D₂, ... Dₙ are the calculated molecular descriptors of the components, weighted by their concentration in the paste.
Detailed Research Findings:
While specific QSPR studies on this compound are not available in the public literature, research on other dental and pharmaceutical semi-solids demonstrates the viability of this approach. Studies on dental monomers have successfully used quantum-chemical descriptors to predict properties like mutagenicity with high correlation coefficients (r² > 0.90). nih.gov Similarly, QSPR models are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug molecules, which is analogous to predicting the release and transport of active ingredients like Parachlorophenol from the paste matrix. nih.gov
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |
| Iodoform | 393.73 | 3.43 | 0.00 | 0 | 0 |
| Parachlorophenol | 128.56 | 2.39 | 20.23 | 1 | 1 |
| Camphor | 152.23 | 2.43 | 17.07 | 0 | 1 |
| Menthol | 156.27 | 3.31 | 20.23 | 1 | 1 |
This table presents hypothetical molecular descriptors for the components of this compound that could be used as inputs for a QSPR model. LogP (the logarithm of the octanol-water partition coefficient) is an indicator of lipophilicity, while the polar surface area and hydrogen bond counts relate to intermolecular interactions.
Machine Learning Approaches for Predicting Formulation Stability
The physical and chemical stability of a paste formulation is a critical quality attribute. Instabilities can manifest as phase separation, crystallization of components, or changes in viscosity over time, all of which can impact performance. Predicting this long-term stability is a significant challenge in formulation development. ijrpns.com Machine learning (ML) offers a powerful data-driven approach to tackle this complexity. nih.gov
Unlike traditional statistical models, ML algorithms, such as Random Forests, Support Vector Machines, and Artificial Neural Networks (ANNs), can capture complex, non-linear relationships within high-dimensional data. researchgate.netnih.gov In the context of this compound, an ML model could be trained to predict its stability based on a wide range of input parameters.
The process involves several key steps:
Data Collection: A comprehensive dataset is curated from experimental studies. This dataset would include information on different this compound formulations (e.g., slight variations in component ratios), processing parameters (e.g., mixing speed and temperature), storage conditions (e.g., temperature and humidity), and measured stability indicators over time (e.g., viscosity change, particle size analysis, concentration of degradation products). researchgate.net
Feature Engineering: The input parameters are converted into a set of "features" for the model. These can include the molecular descriptors used in QSPR, as well as formulation-level data like component concentrations and processing conditions.
Model Training: An appropriate ML algorithm is selected and trained on the curated dataset. The model learns the patterns that link the input features to the stability outcomes. aip.org For instance, a classification model could be trained to predict whether a formulation will be "stable" or "unstable" after a certain shelf life, while a regression model could predict the expected change in a specific property like viscosity. nih.gov
Model Validation and Prediction: The trained model is validated on a separate set of unseen data to ensure its predictive accuracy. Once validated, the model can be used to rapidly screen new virtual formulations and predict their stability, significantly accelerating the development cycle. researchgate.netresearchgate.net
Detailed Research Findings:
The application of machine learning in the pharmaceutical and dental fields is expanding rapidly. Researchers have successfully developed ML models to predict the physical stability of amorphous solid dispersions with high accuracy (up to 82.5%). researchgate.net In dentistry, AI and ML are being used to predict the performance and longevity of dental composite materials. nih.govnesi.org.nz These models can identify the most influential factors affecting material properties, providing valuable insights for formulation design. For example, a feature importance analysis might reveal that the concentration of Camphor is the most critical factor influencing the long-term viscosity stability of this compound under specific storage conditions.
For this compound, a machine learning approach could integrate data from rheological studies, chemical assays (measuring the degradation of Parachlorophenol), and thermal analysis (like Differential Scanning Calorimetry to detect changes in solid-state properties). By training an algorithm on this multi-modal data, a robust predictive tool can be developed to ensure the long-term stability and performance of the paste.
| Formulation ID | Iodoform (%) | Camphor (%) | Parachlorophenol (%) | Storage Temp (°C) | Viscosity Change after 6 Months (%) | Stability Class |
| F001 | 80.8 | 4.8 | 2.0 | 25 | 2.1 | Stable |
| F002 | 81.0 | 4.6 | 2.0 | 25 | 3.5 | Stable |
| F003 | 80.8 | 4.8 | 2.0 | 40 | 15.8 | Unstable |
| F004 | 80.0 | 5.6 | 2.0 | 25 | 1.9 | Stable |
| F005 | 80.0 | 5.6 | 2.0 | 40 | 12.3 | Unstable |
| F006 | 80.8 | 4.0 | 2.8 | 25 | 8.9 | Unstable |
This table provides an example of a simplified dataset that could be used to train a machine learning model for predicting the stability of this compound. The model would learn the relationship between formulation composition, storage conditions, and the resulting change in a key property like viscosity to classify stability.
An extensive search of scientific literature and chemical databases reveals no recognized chemical compound or material specifically identified as "this compound." This term does not correspond to a standard nomenclature in chemistry or materials science, suggesting it may be a proprietary name, a highly specialized or internal designation not in the public domain, or a misnomer.
Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables on the "Interactions and Degradation Pathways of the Paste Material in Controlled Chemical Environments" as requested. The creation of such an article would require fabricating information, which would violate the principles of scientific accuracy.
To proceed with your request, please provide the standard chemical name (e.g., IUPAC name), CAS number, or a more commonly recognized scientific or industrial name for the compound of interest. Once a valid and researchable subject is identified, a thorough and accurate article adhering to your specified outline and constraints can be developed.
Interactions and Degradation Pathways of the Paste Material in Controlled Chemical Environments
Controlled Release Mechanisms from the Paste Matrix (Non-biological context)
Diffusion-Controlled Release Kinetics
The therapeutic action of Kri paste relies on the release of its active compounds—iodoform (B1672029), para-chlorophenol, camphor (B46023), and menthol (B31143)—into the adjacent tissues. As this compound is a non-setting, semi-solid matrix, the primary mechanism governing the release of these agents is diffusion. This process is driven by the concentration gradient between the paste and the surrounding medium.
The release of active molecules from a semi-solid matrix can often be described by mathematical models that elucidate the underlying transport phenomena. Two commonly employed models are the Higuchi model and the Korsmeyer-Peppas model.
Higuchi Model : This model is often applicable to systems where the drug is dispersed in an insoluble matrix. It describes the release process as being proportional to the square root of time, suggesting a diffusion-controlled mechanism. The equation is expressed as:
Q = K_H * √t
Where Q is the cumulative amount of drug released at time t, and K_H is the Higuchi release constant. The applicability of this model would indicate that the active ingredients in this compound are leached from the matrix as fluid penetrates it, with the rate slowing over time as the diffusion path length increases.
Korsmeyer-Peppas Model : This model provides a more comprehensive understanding of release from polymeric systems and can account for different release mechanisms. The equation is:
M_t / M_∞ = K * t^n
Where M_t / M_∞ is the fraction of drug released at time t, K is a constant incorporating the structural and geometric characteristics of the device, and n is the release exponent, which is indicative of the release mechanism. For a cylindrical geometry, an n value of approximately 0.45 suggests a Fickian diffusion mechanism, which is expected for a non-swelling, non-eroding matrix like this compound.
While specific experimental data for the release kinetics of this compound's components are not extensively available in the literature, a hypothetical data set can illustrate how these models would be applied. The following interactive table presents a simulated cumulative release profile for iodoform from a paste matrix and the corresponding fits to the Higuchi and Korsmeyer-Peppas models.
Interactive Data Table: Simulated Iodoform Release Kinetics
| Time (hours) | Cumulative Release (%) | Square Root of Time (√h) | Log Time | Log Cumulative Release (%) |
| 1 | 15.0 | 1.00 | 0.00 | 1.18 |
| 4 | 30.0 | 2.00 | 0.60 | 1.48 |
| 9 | 45.0 | 3.00 | 0.95 | 1.65 |
| 16 | 60.0 | 4.00 | 1.20 | 1.78 |
| 25 | 75.0 | 5.00 | 1.40 | 1.88 |
| 36 | 85.0 | 6.00 | 1.56 | 1.93 |
| 49 | 92.0 | 7.00 | 1.69 | 1.96 |
This table is for illustrative purposes to demonstrate the application of kinetic models.
Analysis of such data would allow for the determination of the release constants and exponents, thereby providing a quantitative description of the diffusion process. For this compound, the release of the more water-soluble components like para-chlorophenol would likely be faster than the less soluble iodoform. The camphor and menthol, being volatile, may also dissipate through vapor phase diffusion.
Matrix Erosion and Dissolution Processes
This compound is designed to be a resorbable material, meaning its matrix is intended to degrade and be eliminated over time. This degradation occurs through a combination of erosion and dissolution processes when the paste comes into contact with tissue fluids.
Dissolution , the process where the solid components of the matrix dissolve in the surrounding fluid, is the more significant pathway for the degradation of this compound. The vehicle of the paste, which holds the active ingredients, is typically a non-setting, oily base that is immiscible with water. However, it can be slowly emulsified and phagocytosed by macrophages in the periapical tissues. The solid components, primarily iodoform, have low but non-zero solubility in aqueous fluids.
The rate of dissolution is influenced by several factors:
Surface Area : A larger surface area of the paste exposed to fluids will result in a faster dissolution rate.
Fluid Exchange : The rate at which periapical fluids are replenished will affect the concentration gradient and thus the rate of dissolution.
pH of the Environment : The local pH can influence the solubility of the paste components.
Chemical Composition : The intrinsic solubility of each component in tissue fluid dictates its dissolution rate.
Research on iodoform-based pastes has provided some insights into their solubility. For instance, an experimental iodoform-based paste demonstrated a specific solubility profile over time in a controlled laboratory setting.
Data Table: Solubility of an Experimental Iodoform-Based Paste
| Material | Time Period | Solubility (%) |
| Experimental Iodoform-based Paste | 28 days | 2.89 |
Data sourced from a study on an experimental iodoform-based paste, which may have a different vehicle than this compound. ucp.pt
The complete degradation and resorption of the paste are clinically important, as retained material can potentially act as a foreign body. The composition of this compound, being free of hard-setting components like zinc oxide, facilitates this resorption process.
Environmental Fate and Transformational Pathways Non Toxicological
Abiotic Degradation in Environmental Compartments (e.g., Water, Soil)
Abiotic degradation involves non-biological processes that break down chemical substances. For the components of Kri paste, the most relevant processes would be hydrolysis (reaction with water) and photolysis (breakdown by light).
If released into an aqueous environment, the components of this compound would exhibit different degradation behaviors.
Iodoform (B1672029) (CHI₃): This compound is not expected to hydrolyze readily under typical environmental conditions (pH 7-8), with an estimated half-life of over a million years. echemi.com However, iodoform does absorb UV light with a maximum at 349 nm, making it susceptible to direct photolysis (degradation by sunlight). nih.govechemi.com Studies on the UV/chlorine process show that iodoform degradation is effective, with contributions from both direct UV photolysis and indirect photolysis via hydroxyl radicals. researchgate.net The photolysis of iodoform in solution can lead to the formation of transient isomers like iso-iodoform (iso-CHI₂-I). nih.gov
p-Chlorophenol (C₆H₅ClO): This compound is stable and can persist in the environment, leading to potential accumulation in water systems. solubilityofthings.com Its degradation is often slow, but can be accelerated by advanced oxidation processes such as the electro-Fenton and photo-Fenton processes. peacta.org
Camphor (B46023) (C₁₀H₁₆O): Camphor lacks functional groups that are susceptible to hydrolysis under environmental conditions. nih.gov It does absorb light at wavelengths greater than 290 nm, which suggests it may be susceptible to direct photolysis by sunlight. nih.gov The vapor-phase reaction of camphor with hydroxyl radicals in the atmosphere is estimated to have a half-life of about 3.5 days. nih.gov
Menthol (B31143) (C₁₀H₂₀O): Menthol is not expected to undergo hydrolysis as it lacks hydrolyzable functional groups. nih.gov It also does not absorb light at wavelengths greater than 290 nm, meaning it is not expected to undergo direct photolysis by sunlight. nih.gov The primary abiotic degradation pathway for menthol in the atmosphere is reaction with hydroxyl radicals, with an estimated half-life of about 16 hours. nih.govnih.gov
Interactive Data Table: Estimated Abiotic Degradation of this compound Components
| Compound | Hydrolysis Potential | Direct Photolysis Potential | Atmospheric Half-Life (vs. OH Radicals) |
| Iodoform | Very Low | High | ~55-325 days echemi.comtaylorfrancis.com |
| p-Chlorophenol | Low | Moderate | Data Not Available |
| Camphor | Very Low | Possible | ~3.5 days nih.gov |
| Menthol | Very Low | Very Low | ~16 hours nih.govnih.gov |
Sorption describes how chemicals bind to soil particles, which influences their mobility, or leaching potential.
Iodoform: With an estimated soil adsorption coefficient (Koc) of 35 to 336, iodoform is expected to have high to moderate mobility in soil. nih.govtaylorfrancis.com This suggests a potential for leaching into groundwater if released to soil, though some partitioning to sediment may also occur. taylorfrancis.com
p-Chlorophenol: Studies on p-chlorophenol show that its fate is significantly influenced by sediment. The addition of sediment to water systems can lead to immediate and rapid degradation, primarily through biological processes, suggesting that abiotic sorption is a key factor in making the compound available for breakdown. nih.govnih.gov
Camphor: Camphor is readily metabolized by many soil bacteria. ethz.ch While specific data on its abiotic sorption is limited, its degradation is known to be facilitated by plasmids in common soil bacteria like Pseudomonas spp. acs.org
Menthol: Menthol has a calculated soil sorption coefficient (Koc) of 614 l/kg, which indicates a moderate sorption potential to soil and sediment. oecd.orgepa.gov This suggests it would not be highly mobile.
Analytical Methodologies for Environmental Monitoring (Trace Analysis)
Detecting trace amounts of this compound components in environmental samples like water or soil requires sensitive analytical methods. Since the paste is a mixture, methods would target the individual ingredients.
Iodoform: Iodoform can be formed as a disinfection byproduct in drinking water, and methods have been developed for its trace analysis. go-jsb.co.uk Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that can be combined with Gas Chromatography/Mass Spectrometry (GC/MS) for quantitative analysis. go-jsb.co.ukacs.org The PAL SPME Arrow technique has achieved detection limits as low as 2 ng/L in water. go-jsb.co.uk Other methods include liquid-liquid extraction followed by GC with an electron capture detector (GC-ECD). researchgate.netplos.org
p-Chlorophenol: Analysis of chlorophenols often involves GC or High-Performance Liquid Chromatography (HPLC) techniques.
Camphor and Menthol: These volatile organic compounds are typically analyzed using GC-MS.
Radiochemical methods, such as gamma-ray spectrometry, are used to quantify radioisotopes of iodine in environmental samples, though this is distinct from the analysis of the stable iodoform molecule found in this compound. nih.gov
Strategies for Sustainable Formulation Design and Waste Minimization
Given that this compound is a pharmaceutical product for internal use, sustainability strategies focus on green chemistry principles in formulation and proper waste management in the clinical setting to prevent environmental release.
Sustainable Formulation Design: The development of "green" dental products aims to use ingredients that are biocompatible and have minimal environmental impact. umw.edu.pl This includes using natural alternatives and avoiding persistent or toxic chemicals. reading.ac.uknih.gov Formulations like toothpaste tablets are being developed to reduce plastic packaging waste and use more environmentally friendly ingredients. brushfreshco.comijrti.org The resorbable nature of this compound itself is a form of sustainable design for its specific medical purpose, as it is intended to break down and be replaced by natural tissue, avoiding the need for a second procedure for removal.
Waste Minimization: The primary route of environmental entry for dental materials is through improper disposal from dental clinics. dental-nursing.co.uk Effective waste management is crucial. Best management practices include:
Strict Segregation: Properly separating hazardous waste (like materials containing mercury or certain chemicals) from non-hazardous waste. stericycle.co.ukwa.gov
Avoiding Sink Disposal: Never washing unused paste or contaminated instruments down the drain, which leads directly to wastewater systems. vermont.gov
Bulk Purchasing and Efficient Use: Minimizing packaging waste by ordering supplies in bulk and preparing only the amount of material needed for a procedure to reduce excess. numberanalytics.com
By adhering to these strategies, the potential for the components of this compound to enter the environment can be significantly minimized. vermont.govnumberanalytics.com
Emerging Research Methodologies and Future Directions in Paste Chemistry
Integration of Artificial Intelligence and Robotics in Automated Formulation Discovery
In the context of a hypothetical optimization of a Kri paste-like formulation, an AI system could be trained on data from various existing paste compositions and their measured properties, such as viscosity, stability, and dissolution rate. The AI could then suggest novel formulations with altered ratios of iodoform (B1672029), camphor (B46023), parachlorophenol, and menthol (B31143), or even propose the inclusion of new excipients to enhance specific characteristics.
| Robotic Task in Paste Formulation | Potential Impact |
| Automated dispensing of solid and liquid components | Increased precision and throughput in sample preparation. |
| High-energy mixing and homogenization | Ensures consistent and uniform paste formulations. |
| In-line monitoring of process parameters (e.g., pH, temperature) | Real-time quality control during formulation. |
| Automated sample analysis | Rapid characterization of physical and chemical properties. |
High-Throughput Screening for Novel Material Combinations
High-throughput screening (HTS) is another powerful methodology that is accelerating the discovery of novel material combinations for paste formulations. wikipedia.orgchemcopilot.com HTS utilizes automated instrumentation and robotics to rapidly prepare and test a large number of diverse samples in parallel. wikipedia.orgyoutube.com This approach allows researchers to efficiently explore a vast formulation space, systematically varying the types and concentrations of ingredients to identify "hits" with desired properties. chemcopilot.com
For a formulation like this compound, HTS could be employed to screen a library of alternative plasticizers, stabilizers, or antimicrobial agents to improve upon the existing formulation. For example, a 96-well plate format could be used where each well contains a slightly different formulation of a this compound analogue. Automated liquid and powder handling systems would dispense the precise amounts of each component into the wells. youtube.com Following preparation, the plates would be subjected to a battery of automated tests to measure properties such as solubility, particle size distribution, and rheological behavior.
The data generated from HTS experiments is typically vast and requires sophisticated data analysis tools to extract meaningful insights. youtube.com Statistical methods and data visualization techniques are used to identify trends and correlations between formulation parameters and performance outcomes. This data-rich approach not only helps in the selection of optimal formulations but also contributes to a deeper understanding of the structure-property relationships within the paste system.
| HTS Application in Paste Chemistry | Example Screening Goal |
| Screening of alternative active pharmaceutical ingredients | Identify compounds with enhanced therapeutic efficacy. |
| Evaluation of novel excipients | Improve paste stability, texture, or release profile. |
"Optimization of component ratios" | Fine-tune the formulation for optimal performance. | | Assessment of solvent effects | Determine the impact of different solvent systems on paste properties. |
Advanced Materials Characterization under Operando Conditions
Understanding the dynamic behavior of a paste during its application and over its lifetime is crucial for developing robust and reliable formulations. Traditional characterization techniques often analyze materials under static conditions, which may not accurately reflect their performance in a real-world environment. Operando characterization, in contrast, involves the in-situ analysis of materials as they are functioning. nih.gove-impress.eu This methodology provides real-time insights into the structural, chemical, and physical changes that occur within a paste under relevant operational stresses. e-impress.eu
For a paste formulation, operando techniques could be used to study processes such as solvent evaporation, phase separation, and degradation in real-time. For instance, a combination of rheology and microscopy could be used to simultaneously measure the change in a paste's flow behavior while visualizing its microstructure as it dries. Similarly, spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, could be coupled with mechanical testing to monitor chemical changes within the paste as it is subjected to stress.
The data obtained from operando studies is invaluable for understanding the mechanisms that govern a paste's performance and for identifying potential failure modes. This knowledge can then be used to rationally design more stable and effective formulations. For example, if operando analysis reveals that a particular component in a paste is prone to crystallization over time, a formulator could introduce an inhibitor to prevent this unwanted transformation.
Development of Predictive Models for Long-Term Material Performance
Predicting the long-term performance and stability of a paste formulation is a significant challenge in materials science. dtic.mil Predictive modeling, often leveraging machine learning and computational chemistry, offers a promising approach to address this challenge. nih.govarxiv.org These models aim to forecast the evolution of a material's properties over time based on its initial composition and the environmental conditions to which it is exposed. mdpi.com
In the context of paste chemistry, predictive models could be developed to estimate the shelf-life of a product or to predict how its properties will change under different storage conditions. dtic.mil For a formulation like this compound, a predictive model could be trained on experimental data from accelerated stability studies. This model could then be used to predict the rate of degradation of the active ingredients or the change in the paste's viscosity over several years under normal storage conditions.
The development of accurate predictive models requires a deep understanding of the underlying chemical and physical processes that lead to material aging. nih.gov These models often incorporate principles of chemical kinetics, thermodynamics, and transport phenomena. As these models become more sophisticated, they will play an increasingly important role in the design of long-lasting and reliable paste formulations, reducing the need for lengthy and expensive long-term stability studies.
| Modeling Approach | Application in Paste Chemistry |
| Machine Learning Models | Predicting shelf-life and stability from accelerated testing data. |
| Molecular Dynamics Simulations | Simulating the interactions between paste components at the atomic level. |
| Finite Element Analysis | Modeling the mechanical behavior of the paste under stress. |
| Thermodynamic Modeling | Predicting phase equilibria and miscibility of components. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
